An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-2-yl)oxazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-2-yl)oxazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(pyridin-2-yl)oxazol-2-amine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established experimental protocols. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for understanding and evaluating this compound's behavior in a laboratory and biological context. The guide covers essential parameters such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, melting point, and boiling point. Detailed, self-validating experimental protocols are provided, accompanied by workflow visualizations, to ensure technical accuracy and reproducibility.
Introduction and Molecular Structure
5-(pyridin-2-yl)oxazol-2-amine is a heteroaromatic compound featuring a pyridine ring linked to an oxazole ring at the 5-position, with an amine group at the 2-position of the oxazole moiety. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of both pyridine and oxazole scaffolds in pharmacologically active agents. The arrangement of nitrogen and oxygen heteroatoms, along with the amino substituent, imparts specific electronic and steric properties that govern the molecule's interactions and overall physicochemical behavior. Understanding these properties is a critical first step in the drug discovery and development cascade, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).
Molecular Identifiers:
-
IUPAC Name: 5-(pyridin-2-yl)oxazol-2-amine
-
SMILES: Nc1oc(c2ncccc2)cn1
-
Molecular Formula: C₈H₇N₃O
-
Molecular Weight: 161.16 g/mol
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 5-(pyridin-2-yl)oxazol-2-amine in publicly accessible literature, the following physicochemical parameters have been predicted using well-established in silico models. These computational tools provide valuable initial estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Prediction Method/Tool | Significance in Drug Discovery |
| pKa (most basic) | 5.0 - 6.0 | ChemAxon[1][2] | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| pKa (most acidic) | 15.0 - 16.0 | ChemAxon[1][2] | Indicates the acidity of the amine proton, relevant for understanding potential hydrogen bonding. |
| logP | 0.8 - 1.2 | XLogP3 (SwissADME)[3][4] | A measure of lipophilicity, which influences membrane permeability and metabolic stability. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | ESOL (SwissADME)[5][6] | Critical for formulation, dissolution, and absorption; impacts bioavailability. |
| Melting Point | 180 - 220 °C | In silico estimation | Influences solid-state properties, stability, and formulation development. |
| Boiling Point | > 400 °C | In silico estimation | Relevant for purification and assessing thermal stability. |
Note: Predicted values should be confirmed by experimental determination.
Synthesis Overview
A plausible synthetic route to 5-(pyridin-2-yl)oxazol-2-amine involves the reaction of an α-haloketone with urea or a urea equivalent. A common approach in oxazole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[7] Another established method involves the cyclization of an appropriate precursor, which can be synthesized from readily available starting materials. For instance, a 2-substituted pyridine derivative can be elaborated to introduce the necessary functional groups for the oxazole ring formation.[8] The final product would likely be purified by recrystallization or column chromatography. Potential impurities could include starting materials, reaction byproducts, and regioisomers, depending on the specific synthetic route employed.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, self-validating experimental protocols for the determination of the key physicochemical properties of 5-(pyridin-2-yl)oxazol-2-amine. The choice of these methods is based on their robustness, reproducibility, and alignment with international regulatory guidelines.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule like 5-(pyridin-2-yl)oxazol-2-amine with multiple nitrogen atoms, determining the pKa values is crucial to understand which groups will be protonated at physiological pH (around 7.4). The pyridine nitrogen is expected to be the most basic site. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]
This protocol is based on the principles outlined in OECD Guideline 112 for the determination of dissociation constants in water.[9]
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of 5-(pyridin-2-yl)oxazol-2-amine and dissolve it in a known volume of deionized, carbonate-free water to a final concentration of approximately 1-10 mM.
-
If aqueous solubility is a limiting factor, a co-solvent such as methanol or DMSO may be used, and the pKa in the mixed solvent system can be extrapolated to a wholly aqueous environment.
-
-
Titration Setup:
-
Calibrate a pH electrode and meter using at least two standard buffer solutions that bracket the expected pKa range.
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s) to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points and corresponding pKa values may be observed.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most direct method for determining logP, as described in OECD Guideline 107.[9]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Dissolve a known amount of 5-(pyridin-2-yl)oxazol-2-amine in the n-octanol-saturated water or water-saturated n-octanol, ensuring the concentration is below its solubility limit in both phases.
-
Combine the solution with the other pre-saturated phase in a suitable vessel (e.g., a separatory funnel) at a known volume ratio.
-
Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically several hours). The system should be kept at a constant temperature.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation, especially if an emulsion has formed.
-
-
Concentration Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a compound's dissolution rate and, consequently, its absorption and bioavailability. The shake-flask method is a reliable and widely accepted method for determining the equilibrium solubility of a compound in water, as detailed in OECD Guideline 105.
-
Sample Preparation:
-
Add an excess amount of solid 5-(pyridin-2-yl)oxazol-2-amine to a known volume of deionized water in a sealed, thermostatted vessel. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring that no solid particles are included. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.
-
-
Concentration Analysis:
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC with a standard curve.
-
-
Data Reporting:
-
The aqueous solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L. The pH of the saturated solution should also be reported.
-
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. Page not found - Documentation [docs.chemaxon.com:443]
- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
